CID 71311343
Description
CID 71311343 is a chemical compound structurally characterized by a benzothiophene core, as inferred from its mass spectrum and chromatographic profile in Figure 1 (). The compound’s GC-MS profile suggests moderate volatility, and its vacuum distillation fractions indicate a purity-dependent distribution pattern ().
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHOJLOKQPOPH-BENCABAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26LuO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 71311343 belongs to a class of brominated aromatic heterocycles. Below is a comparative analysis with three structurally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
*Inferred from structural analogs with shared bromine and aromatic systems, which are known to interact with CYP enzymes .
Key Findings:
Structural Similarities :
- This compound shares a brominated aromatic core with CID 737737 and CID 252137, suggesting comparable electronic properties and reactivity.
- Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks macrocyclic or polyketide motifs, resulting in lower molecular weight and higher predicted bioavailability .
Functional Divergence: While this compound and CID 737737 both possess a thiophene ring, the latter’s carboxylic acid group enhances solubility and enzyme-binding affinity .
Biological Activity :
- Brominated benzothiophenes (e.g., CID 737737) and indoles (e.g., CID 252137) are potent CYP1A2 inhibitors, a trait likely shared by this compound due to structural homology .
- Oscillatoxin D (CID 101283546) exhibits marine toxin activity, a property absent in simpler aromatic systems like this compound .
Q & A
Q. How can interdisciplinary collaboration enhance the methodological rigor of research on this compound?
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